molecular formula C7H10O2 B2682981 2-(5-Methylfuran-2-yl)ethanol CAS No. 35942-94-0

2-(5-Methylfuran-2-yl)ethanol

Cat. No.: B2682981
CAS No.: 35942-94-0
M. Wt: 126.155
InChI Key: FSHSNCBFUWPMKX-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)ethanol is an organic compound with the molecular formula C7H10O2. It is a derivative of furan, a heterocyclic aromatic compound, and features a furan ring substituted with a methyl group at the 5-position and an ethanol group at the 2-position.

Biochemical Analysis

Biochemical Properties

Furan derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the furan derivative and the biomolecule it interacts with .

Cellular Effects

Furan derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Furan derivatives can undergo changes over time, including degradation and changes in their effects on cellular function .

Dosage Effects in Animal Models

Furan derivatives can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Furan derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .

Transport and Distribution

Furan derivatives can interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Furan derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(5-Methylfuran-2-yl)ethanol can be synthesized through several methods. One common approach involves the selective hydrogenation of 5-methylfurfural, a biomass-derived compound. This reaction typically employs catalysts such as copper or palladium supported on various substrates under hydrogen gas . Another method involves the reduction of 5-methylfurfuryl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often leverages catalytic hydrogenation processes due to their efficiency and scalability. The use of reusable catalysts, such as silica-supported cobalt nanoparticles, has been reported to enhance the yield and selectivity of the desired product .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-Methylfuran-2-yl)ethanol include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its combination of a furan ring with an ethanol group makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .

Properties

IUPAC Name

2-(5-methylfuran-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHSNCBFUWPMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of n-BuLi (83.0 mL, 133 mmol, 1.6 M in hexanes) was added to a stirred solution of 2-methylfuran (10.0 mL, 111 mmol) in THF (85 mL) at 0° C. under nitrogen. The reaction mixture was stirred for 4 h at room temperature and cooled to 0° C. Ethylene oxide (8.30 mL, 166 mmol) was added drop wise and the reaction mixture was allowed to warm to room temperature over 16 h. Saturated aqueous ammonium chloride was added, the resulting layers were separated, and the aqueous layer was extracted with diethyl ether (2×250 mL). The combined organic layers were dried over anhydrous Na2SO4 and concentrated under reduced pressure. Distillation at atmospheric pressure (170-185° C.) gave 10.1 g (80.3 mmol, 72%) of Preparation 1A as a light yellow oil.
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of n-BuLi (83.0 mL, 133 mmol, 1.6 M in hexanes) was added to a stirred solution of 2-methylfuran (10.0 mL, 111 mmol) in THF (85 mL) at 0° C. under inert atmosphere. The reaction mixture was stirred for 4 h at room temperature then cooled to 0° C. Ethylene oxide (8.30 mL, 166 mmol) was added dropwise and the reaction mixture was allowed to warm to room temperature overnight. After quenching with saturated aqueous NH4Cl, the resulting layers were separated and the aqueous layer was extracted with Et2O (2×250 mL). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure. Distillation at atmospheric pressure (170–185° C.) gave 10.1 g (80.3 mmol, 72%) of compound 21A as a light yellow oil.
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Yield
72%

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